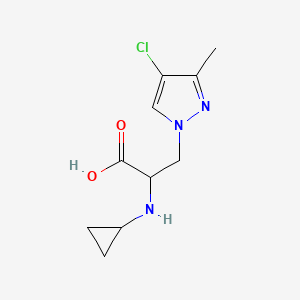
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂
- Molecular Weight : 257.70 g/mol
- SMILES Notation : CC(C(=O)O)N1C(=N)C=C(C(=C1Cl)C)N
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various biological pathways. The presence of the pyrazole moiety suggests potential interactions with targets related to inflammation and pain modulation.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several contexts:
1. Anti-inflammatory Effects
Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting COX enzymes. This suggests that this compound may also possess such activity, potentially leading to applications in treating inflammatory diseases.
2. Neuroprotective Effects
Research into pyrazole derivatives has indicated neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts its effects.
Case Studies and Research Findings
A review of literature reveals several studies that have investigated the biological activity of pyrazole derivatives, including the target compound:
| Study | Findings |
|---|---|
| Pendergrass et al. (2014) | Identified structural analogs with significant COX inhibition, suggesting potential for anti-inflammatory applications. |
| ACS Publications (2015) | Demonstrated neuroprotective effects in animal models, indicating a possible role in treating neurodegenerative conditions. |
| ECHA Database (2023) | Reported widespread use and interest in pyrazole compounds for their diverse biological activities. |
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(cyclopropylamino)propanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-14(13-6)5-9(10(15)16)12-7-2-3-7/h4,7,9,12H,2-3,5H2,1H3,(H,15,16) |
InChI 键 |
VECGWDKNFNRRFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1Cl)CC(C(=O)O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















